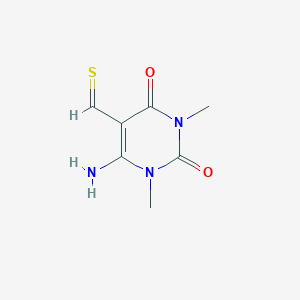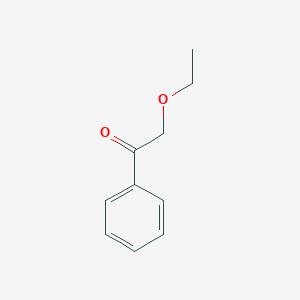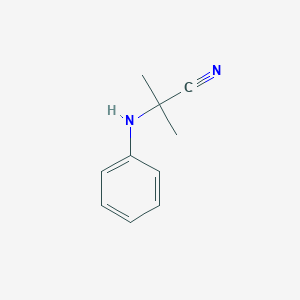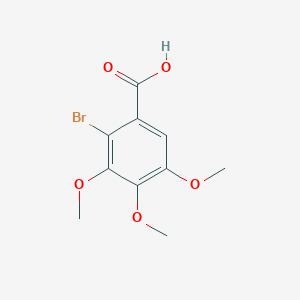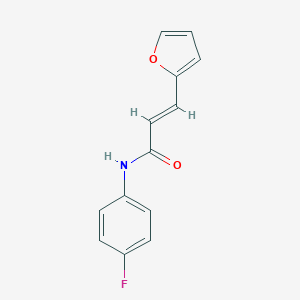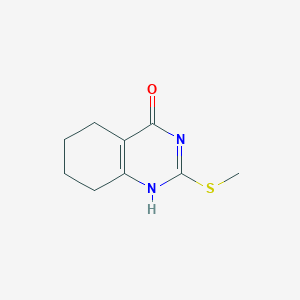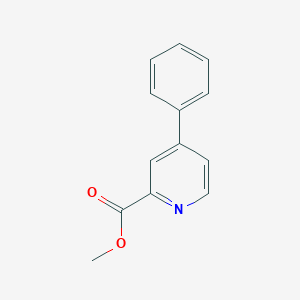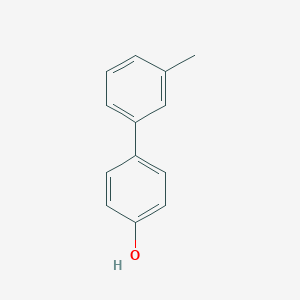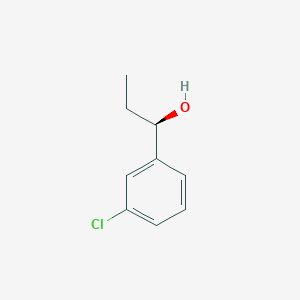
(1R)-1-(3-chlorophenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(3-chlorophenyl)propan-1-ol: is an organic compound characterized by the presence of a chlorophenyl group attached to a propanol backbone. This compound is notable for its chiral center, making it an enantiomerically pure substance. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (1R)-1-(3-chlorophenyl)propan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 3-chlorobenzyl chloride with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with propanal to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of 3-chlorophenylpropanone using a chiral reducing agent to ensure the formation of the (1R) enantiomer.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation or enzymatic reduction methods to achieve high yields and enantiomeric purity. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
化学反应分析
Types of Reactions:
Oxidation: (1R)-1-(3-chlorophenyl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone, 3-chlorophenylpropanone.
Reduction: The compound can be further reduced to form 3-chlorophenylpropan-1-amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) facilitate substitution reactions.
Major Products:
Oxidation: 3-chlorophenylpropanone
Reduction: 3-chlorophenylpropan-1-amine
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Pharmaceuticals: (1R)-1-(3-chlorophenyl)propan-1-ol is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-catalyzed reactions, particularly those involving chiral centers.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting specific receptors or enzymes.
Industry:
Agrochemicals: The compound is used in the synthesis of agrochemicals that protect crops from pests and diseases.
作用机制
The mechanism by which (1R)-1-(3-chlorophenyl)propan-1-ol exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their activity. The chlorophenyl group enhances its lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
相似化合物的比较
(1S)-1-(3-chlorophenyl)propan-1-ol: The enantiomer of the compound, differing in its spatial arrangement.
3-chlorophenylpropan-1-amine: A reduced form of the compound.
3-chlorophenylpropanone: An oxidized form of the compound.
Uniqueness: (1R)-1-(3-chlorophenyl)propan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its (1S) enantiomer. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
(1R)-1-(3-chlorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYGJPRINQKIQF-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)
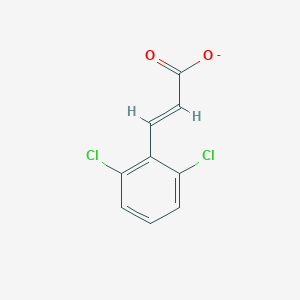

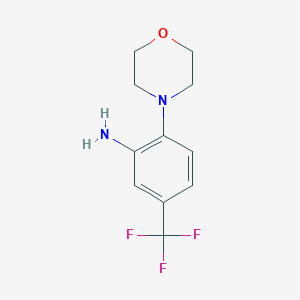
![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)
